![molecular formula C21H22O12 B1265281 Corymbiferin 3-O-beta-D-glucopyranoside](/img/structure/B1265281.png)
Corymbiferin 3-O-beta-D-glucopyranoside
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Overview
Description
Corymbiferin 3-O-beta-D-glucopyranoside is a natural product found in Gentianella amarella and Gentianella with data available.
Scientific Research Applications
Biological Activities
Corymbiferin 3-O-beta-D-glucopyranoside has been studied for several biological activities:
-
Antiviral Activity :
- Recent studies indicate that this compound exhibits significant binding affinity to the main protease of SARS-CoV-2, suggesting potential as an antiviral agent against COVID-19. It demonstrated stronger binding affinities compared to reference inhibitors, indicating its potential as a therapeutic candidate in viral infections .
-
Neuroprotective Effects :
- Research has shown that this compound may possess neuroprotective properties. It has been observed to improve cell viability in neuronal cell lines under stress conditions, indicating its potential role in neurodegenerative diseases . Specifically, it inhibited neuroinflammation in microglial cells without exhibiting cytotoxicity .
- Antioxidant Activity :
-
Anti-diabetic Effects :
- The compound has been linked to anti-diabetic properties, particularly through its ability to inhibit alpha-glucosidase activity, which can help manage postprandial blood glucose levels in diabetic patients . Its efficacy in animal models suggests it may be beneficial for managing diabetes and its vascular complications .
Case Studies
- SARS-CoV-2 Inhibition Study :
- Neuroprotection in PC-12 Cells :
Summary Table of Biological Activities
Properties
Molecular Formula |
C21H22O12 |
---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
1,8-dihydroxy-4,5-dimethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one |
InChI |
InChI=1S/C21H22O12/c1-29-9-4-3-7(23)12-15(26)13-8(24)5-10(19(30-2)20(13)33-18(9)12)31-21-17(28)16(27)14(25)11(6-22)32-21/h3-5,11,14,16-17,21-25,27-28H,6H2,1-2H3/t11-,14-,16+,17-,21-/m1/s1 |
InChI Key |
YYBFILICFFBVIZ-AAHOILBJSA-N |
Isomeric SMILES |
COC1=C2C(=C(C=C1)O)C(=O)C3=C(O2)C(=C(C=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC |
Canonical SMILES |
COC1=C2C(=C(C=C1)O)C(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O)OC |
Synonyms |
corymbiferin 3-O-beta-D-glucopyranoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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